molecular formula C5H5F2N3O B2956792 1-(difluoromethyl)-1H-pyrazole-3-carboxamide CAS No. 1245771-64-5

1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2956792
CAS No.: 1245771-64-5
M. Wt: 161.112
InChI Key: QDKABLDESYLYDU-UHFFFAOYSA-N
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Description

The compound “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The difluoromethyl group (CF2H) is a common functional group in medicinal chemistry due to its ability to form hydrogen bonds and its lipophilic nature .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been developed based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . These methods have streamlined access to molecules of pharmaceutical relevance .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrazole ring with a difluoromethyl group attached. The ability of the difluoromethyl group to form hydrogen bonds has been quantified .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, the introduction of a difluoromethyl group can impact the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Scientific Research Applications

Agrochemicals and Fungicides

Pyrazole carboxamide derivatives, such as 1-(difluoromethyl)-1H-pyrazole-3-carboxamide, have shown potential in the field of agrochemicals. For instance, Zhao et al. (2017) explored the synthesis and nematocidal evaluation of similar pyrazole carboxamide compounds, revealing their significant utility in agricultural settings. These compounds, particularly the fluorine-containing pyrazole carboxamides, demonstrated weak fungicidal but notable nematocidal activities against Meloidogyne incognita, a common plant parasitic nematode (Zhao et al., 2017).

Antifungal Properties

In a study by Du et al. (2015), a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to this compound, were synthesized and tested against several phytopathogenic fungi. The results highlighted the potential of these compounds in displaying moderate to excellent antifungal activities, with certain derivatives showing higher efficacy than existing fungicides like boscalid (Du et al., 2015).

Molecular Docking and Structural Studies

Qiao et al. (2019) conducted crystal structure and molecular docking studies on pyrazole-4-carboxamides, including variants of this compound. This research provided insights into the molecular structure and potential interaction mechanisms of these compounds with biological targets, emphasizing their inhibitory activity against Botrytis cinerea, a significant fungal pathogen (Qiao et al., 2019).

Synthesis and Reaction Mechanisms

The synthesis and reaction mechanisms of compounds related to this compound have been a subject of extensive research. Yıldırım et al. (2005) and (2006) explored the functionalization reactions of similar pyrazole compounds, providing valuable insights into the synthetic pathways and potential applications of these derivatives in various fields, including pharmaceuticals and agrochemicals (Yıldırım et al., 2005), (Yıldırım et al., 2006).

Antimicrobial and Nematicidal Activities

Further expanding on its antimicrobial potential, pyrazole carboxamide derivatives have been tested for their efficacy against various microbes. Wen-ming (2011) synthesized 1-methyl-3-difluoromethyl-4-pyrazole-carboxamide derivatives, demonstrating inhibitory activities against a range of fungi, including Botrytis cinerea (Wen-ming, 2011). Additionally, Cheng et al. (2018) designed and synthesized novel pyrazole-4-carboxamide derivatives, showing moderate control efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita (Cheng et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(difluoromethyl)-1H-pyrazole-3-carboxamide”. For instance, in medicinal chemistry, the difluoromethyl group is often introduced to increase lipophilicity, bioavailability, and metabolic stability .

Safety and Hazards

The safety and hazards associated with “1-(difluoromethyl)-1H-pyrazole-3-carboxamide” would depend on its specific properties. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the context of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of difluoromethylated compounds .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKABLDESYLYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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